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Compound of Interest

Compound Name: Pad4-IN-4

Cat. No.: B15589072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pad4-IN-4, a potent

inhibitor of Peptidylarginine Deiminase 4 (PAD4), in studies involving cultured neutrophils. The

protocols detailed below cover neutrophil isolation, treatment with Pad4-IN-4, induction and

quantification of Neutrophil Extracellular Trap (NET) formation, and analysis of protein

citrullination.

Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of NETosis, a unique

form of neutrophil cell death characterized by the release of decondensed chromatin, forming

neutrophil extracellular traps (NETs).[1] PAD4 catalyzes the citrullination of histones, a post-

translational modification that leads to chromatin decondensation, a key step in NET formation.

[1] Dysregulation of NETosis has been implicated in various diseases, including autoimmune

disorders, thrombosis, and cancer. Pad4-IN-4 is a potent inhibitor of PAD4 with a reported IC50

of 0.79 ± 0.09 µM.[1][2][3][4] These notes provide protocols to investigate the effects of Pad4-
IN-4 on neutrophil function, particularly its ability to inhibit NETosis.

Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PAD4 inhibitors on

PAD4 activity and NET formation, providing a reference for determining the optimal

concentration of Pad4-IN-4.
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Inhibitor Target
IC50 / Effective
Concentration

Cell Type /
Assay
Condition

Reference

Pad4-IN-4 PAD4
IC50: 0.79 ± 0.09

µM
Enzymatic Assay [1][2][3][4]

GSK484 PAD4 10 µM
In vitro human

neutrophils
[5]

Cl-amidine PADs
IC50: 5.9 µM

(PAD4)
Enzymatic Assay [6]

YW3-56 PAD4

IC50: 1.19 x 10³

nM (human

PAD4)

Enzymatic Assay

Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from
Peripheral Blood
This protocol describes the isolation of highly pure and viable neutrophils from human

peripheral blood using density gradient centrifugation.

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Ficoll-Paque PLUS or other density gradient medium

Dextran T500

Red Blood Cell (RBC) Lysis Buffer

HBSS (Hank's Balanced Salt Solution)
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Fetal Bovine Serum (FBS)

RPMI 1640 medium

Procedure:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear

cells, and the density gradient medium.

Collect the erythrocyte/granulocyte pellet at the bottom.

Resuspend the pellet in PBS and add Dextran T500 solution to a final concentration of 1%.

Mix by inversion and let the erythrocytes sediment for 30 minutes.

Collect the neutrophil-rich supernatant.

Centrifuge the supernatant at 250 x g for 10 minutes.

To lyse remaining red blood cells, resuspend the pellet in ice-cold RBC Lysis Buffer for 5-10

minutes.

Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.

Wash the neutrophil pellet twice with PBS.

Resuspend the final neutrophil pellet in RPMI 1640 supplemented with 10% FBS.

Determine cell viability and purity using a hemocytometer and Trypan Blue exclusion, or by

flow cytometry.

Protocol 2: Treatment of Neutrophils with Pad4-IN-4 and
Induction of NETosis
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This protocol outlines the treatment of isolated neutrophils with Pad4-IN-4 and subsequent

induction of NETosis.

Materials:

Isolated human or mouse neutrophils

Pad4-IN-4 (stock solution in DMSO)

NETosis inducers:

Phorbol 12-myristate 13-acetate (PMA), 25-100 nM

Ionomycin, 4 µM

Lipopolysaccharide (LPS), 100 ng/mL

Cell culture plates (e.g., 96-well plate)

Complete RPMI 1640 medium

Procedure:

Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well in complete

RPMI 1640 medium.

Prepare serial dilutions of Pad4-IN-4 in complete RPMI 1640 medium. Based on its IC50 of

~0.8 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

Add the diluted Pad4-IN-4 or vehicle control (DMSO) to the wells containing neutrophils and

pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

Following pre-incubation, add the desired NETosis inducer (e.g., PMA, ionomycin, or LPS) to

the wells.

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for NET formation.
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Protocol 3: Quantification of NETosis
NETosis can be quantified using various methods. Here, we describe a common method using

fluorescence microscopy with cell-impermeable DNA dye.

Materials:

SYTOX Green or other cell-impermeable DNA dye

Hoechst 33342 or other cell-permeable DNA dye

4% Paraformaldehyde (PFA) for fixation

Fluorescence microscope

Procedure:

After the 2-4 hour incubation with the NETosis inducer, add SYTOX Green (to stain

extracellular DNA) and Hoechst 33342 (to stain the nuclei of all cells) to each well.

Incubate for 15 minutes at room temperature, protected from light.

Alternatively, for endpoint analysis, fix the cells with 4% PFA for 15 minutes, wash with PBS,

and then stain with the DNA dyes.

Acquire images using a fluorescence microscope.

Quantify NETosis by counting the number of SYTOX Green-positive NET structures and

expressing it as a percentage of the total number of cells (determined by Hoechst 33342

staining). Automated image analysis software can be used for unbiased quantification.

Protocol 4: Detection of Citrullinated Histone H3 (CitH3)
by Western Blot
This protocol is for detecting the levels of citrullinated histone H3, a key marker of PAD4 activity

and NETosis.

Materials:
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Treated neutrophils

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Primary antibodies:

Anti-citrullinated Histone H3 (CitH3) antibody

Anti-Histone H3 antibody (for total histone loading control)

Anti-β-actin antibody (for cytoplasmic loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

After treatment, collect the neutrophils and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a protein assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe with anti-Histone H3 and/or anti-β-actin antibodies for

loading controls.

Quantify the band intensities using densitometry software.
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Caption: PAD4 Signaling Pathway in NETosis.
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Caption: Experimental Workflow for Pad4-IN-4 Treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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